molecular formula C22H23FN2O3 B2584341 (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one CAS No. 869078-57-9

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2584341
CAS No.: 869078-57-9
M. Wt: 382.435
InChI Key: LKSWUIWPOGILPO-MOSHPQCFSA-N
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Description

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, a fluorophenyl group, and an ethylpiperazine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Ethylpiperazine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: The major product would be a ketone or carboxylic acid derivative.

    Reduction: The major product would be an alcohol derivative.

    Substitution: The major products would be halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be used as a probe in fluorescence-based assays.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop new drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its benzofuran core can impart stability and rigidity to polymeric materials.

Mechanism of Action

The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the ethylpiperazine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one apart is its combination of a benzofuran core with a fluorophenyl group and an ethylpiperazine moiety

Properties

IUPAC Name

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(4-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3/c1-2-24-9-11-25(12-10-24)14-18-19(26)8-7-17-21(27)20(28-22(17)18)13-15-3-5-16(23)6-4-15/h3-8,13,26H,2,9-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSWUIWPOGILPO-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)F)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)F)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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